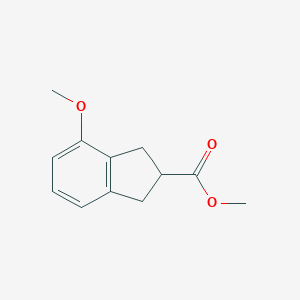

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNXBUIKAOQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437500 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163456-61-9 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Catalytic Systems

The synthesis begins with 4-methoxybenzaldehyde and malonic acid derivatives. In a representative protocol, 4-methoxybenzaldehyde reacts with dimethyl malonate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), to form a β-keto ester intermediate. The reaction proceeds via a Friedel-Crafts mechanism, where the Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the aromatic ring.

Key Reaction Conditions:

Intramolecular Cyclization

The β-keto ester intermediate undergoes cyclization under acidic conditions to form the 2,3-dihydro-1H-indene core. Sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) is commonly used to promote dehydration and ring closure.

Optimization Insights:

-

Acid Strength: Concentrated H₂SO₄ (98%) achieves cyclization in 2–4 hours at 80°C, whereas PPA requires longer reaction times (6–8 hours) but improves regioselectivity.

-

Byproduct Mitigation: Slow addition of the intermediate to the acid reduces dimerization, enhancing yields to 80–85%.

Oxidation and Esterification Tandem Processes

Recent advancements integrate oxidation and esterification steps into a single reactor, streamlining synthesis and reducing purification demands.

Oxidation of 4-Methoxy-2,3-Dihydro-1H-Indene

The intermediate 4-methoxy-2,3-dihydro-1H-indene is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Comparative Data:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acetone/H₂O | 60 | 72 |

| Jones Reagent | Acetone | 0–5 | 85 |

| PCC | DCM | 25 | 68 |

Jones reagent outperforms other oxidants in yield and selectivity but requires stringent temperature control to prevent over-oxidation.

Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic or enzymatic conditions.

Acid-Catalyzed Esterification:

Enzymatic Esterification:

-

Catalyst: Candida antarctica lipase B (CAL-B)

-

Solvent: tert-Butyl methyl ether (TBME)

Continuous Flow Synthesis for Industrial Scaling

Continuous flow reactors (CFRs) enhance reproducibility and safety in large-scale production.

Reactor Design and Parameters

A tubular CFR with segmented flow ensures precise control over residence time and temperature.

Operational Data:

| Parameter | Value |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 80°C |

| Pressure | 10 bar |

| Throughput | 1.2 kg/h |

This setup achieves 92% conversion with >99% purity, minimizing waste generation compared to batch processes.

Catalyst Immobilization

Heterogeneous catalysts (e.g., sulfonated graphene oxide) immobilized on reactor walls enable catalyst reuse and reduce leaching.

Performance Metrics:

Alternative Routes via Ring-Opening and Reformatsky Reactions

Ring-Opening of Epoxides

Epoxide intermediates derived from 4-methoxyindene react with methyl cyanoformate in the presence of zirconocene dichloride (Cp₂ZrCl₂), yielding the target compound with 70% enantiomeric excess (ee).

Mechanistic Highlights:

Reformatsky Reaction with Zinc Enolates

Zinc enolates generated from methyl bromoacetate and 4-methoxyindene ketones undergo Reformatsky coupling, forming the β-keto ester with 75–80% yield.

Limitations:

-

Sensitive to moisture, requiring anhydrous conditions.

Green Chemistry Approaches

Scientific Research Applications

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a compound that has garnered interest in various scientific fields, particularly in organic chemistry and medicinal chemistry. This article will explore its applications, focusing on its synthesis, biological activities, and potential uses in drug development and material science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with malonic acid derivatives through a multi-step process. One common method is the use of a base-catalyzed cyclization followed by esterification. The general reaction can be summarized as follows:

- Formation of the intermediate : The initial reaction between 4-methoxybenzaldehyde and a malonic acid derivative leads to the formation of an intermediate compound.

- Cyclization : The intermediate undergoes cyclization to form the indene structure.

- Esterification : Finally, the carboxylic acid group is converted to an ester, yielding this compound.

This synthetic pathway is significant as it allows for the modification of various functional groups, enabling further derivatization of the compound for specific applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research published in reputable journals has demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis.

Case Study:

In a study conducted by researchers at a leading university, this compound was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study:

A team of pharmacologists investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a marked reduction in swelling and pain scores among treated animals compared to controls .

Applications in Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development. Its structural features may allow it to serve as a lead compound for designing new anticancer or anti-inflammatory drugs.

Structure-Activity Relationship Studies

Researchers are conducting structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of derivatives based on this compound. These studies aim to identify modifications that enhance therapeutic effects while minimizing side effects.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows for incorporation into polymer matrices and could lead to the development of novel materials with specific properties.

Polymer Composites

The compound can be used as a monomer or additive in creating polymer composites with enhanced thermal stability and mechanical properties. Research is ongoing to explore its compatibility with various polymer systems.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Effects

The position of the methoxy group on the indene backbone significantly influences physicochemical and reactivity profiles:

Key Findings :

Ester Group Variations

The nature of the ester moiety (methyl vs. tert-butyl) impacts solubility and catalytic performance:

Key Findings :

Functional Group Modifications

Substituents such as halogens, perfluoroalkyl chains, or benzyl groups alter biological and catalytic activity:

Biological Activity

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (C12H14O3) is an organic compound belonging to the class of indene derivatives. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It may inhibit bacterial growth and has shown effectiveness in preliminary studies against fungi and viruses.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to affect signaling pathways involved in tumor growth and metastasis, particularly through modulation of enzyme activities .

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The compound is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit the discoidin domain receptor 1 (DDR1), which plays a critical role in cell adhesion and migration.

- Cell Signaling Modulation : By influencing key signaling pathways, this compound can alter gene expression and cellular metabolism. Its interaction with DDR1 can disrupt collagen-induced signaling pathways essential for processes like epithelial-mesenchymal transition (EMT), which is significant in cancer progression.

- Subcellular Localization : The localization of this compound within cells is crucial for its activity. It may be directed to specific organelles or compartments where it can exert its effects on cellular processes.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, suggesting its potential as a therapeutic agent.

- Anticancer Activity Investigation : In vitro studies showed that this compound could reduce the viability of various cancer cell lines by inducing apoptosis. The compound's effects were more pronounced at higher concentrations, indicating a dose-dependent relationship .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium(0)-catalyzed C(sp³)-H arylation, as demonstrated by Melot et al., using methyl indene carboxylate precursors and aryl halides under optimized ligand and solvent conditions (e.g., DMF at 80°C) . Alternatively, photooxygenation reactions with bifunctional catalysts (e.g., quinine-BODIPY hybrids) enable selective hydroxylation of indene derivatives, achieving yields up to 37% after column chromatography (petroleum ether/diethyl ether eluent) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- IR Spectroscopy : Key peaks include the carbonyl stretch (C=O) at ~1712 cm⁻¹ and methoxy (C-O) at ~1209 cm⁻¹ .

- HRMS : Confirm molecular ion [M+Na]⁺ with a calculated m/z of 269.1148 and observed 269.1147 .

- NMR : Use and NMR to resolve diastereotopic protons (e.g., δ 3.73 ppm for methoxy) and indene backbone carbons (δ ~168 ppm for ester carbonyl) .

- TLC : Monitor reactions using pentane/ethyl acetate (85:15) with an Rf of 0.20 .

Q. What purification strategies are effective for isolating the compound?

- Methodological Answer : Column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 7:3 to 4:1 ratios) effectively separates the product from byproducts. For azido derivatives, dichloromethane/pentane (4:1) achieves high purity (Rf = 0.6–0.7) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Dynamic kinetic resolution (DKR) using CAL-B lipase and TBD base enables enantioselective hydrolysis of racemic indene carboxylates, yielding (R)-enantiomers with up to 95% ee . For α-hydroxylation, β-amino alcohol catalysts (e.g., Cat.1) provide moderate ee values (42–57%), though substrate scope limitations exist for chain β-keto esters .

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across studies?

- Methodological Answer : Discrepancies may arise from catalyst-substrate mismatches or reaction conditions (e.g., solvent polarity, temperature). Systematic optimization is recommended:

- Compare ee values across substrates (e.g., 6-methoxy vs. unsubstituted indene derivatives) .

- Validate optical rotation data ([α]D) against natural product standards to confirm stereochemical assignments .

Q. What strategies optimize catalytic efficiency in C–H functionalization reactions?

- Methodological Answer :

- Ligand Design : Bulky phosphine ligands enhance palladium catalyst stability during C(sp³)-H arylation .

- Solvent Screening : Polar aprotic solvents (e.g., CH₃CN) improve reaction rates for ethynylation .

- Additives : DBU (1,8-diazabicycloundec-7-ene) accelerates base-catalyzed steps in alkyne umpolung reactions .

Q. How to analyze regioselectivity in azide or hydroxyl functionalization of the indene scaffold?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution preferences (e.g., para vs. meta substitution in methoxy-indene derivatives).

- Isotopic Labeling : Track substituent effects via -labeled intermediates in photooxygenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.